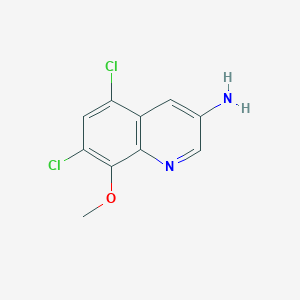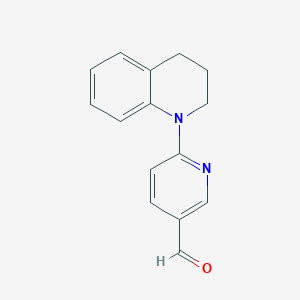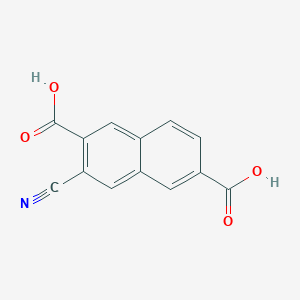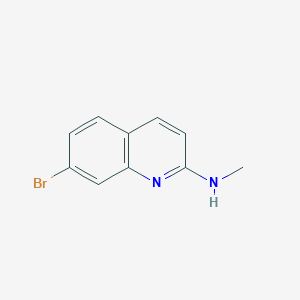
2,4-Dichloro-6-ethoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-ethoxyquinoline: is a quinoline derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethoxy group at position 6 on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxyquinoline typically involves the chlorination of 6-ethoxyquinoline. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: 2,4-Dichloro-6-ethoxyquinoline can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
科学研究应用
Chemistry: 2,4-Dichloro-6-ethoxyquinoline is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, quinoline derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties. This compound is investigated for its ability to inhibit specific enzymes and pathways in pathogenic organisms.
Medicine: The compound is explored for its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Its structural features allow it to interact with biological targets effectively.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 2,4-Dichloro-6-ethoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer research, it may induce apoptosis by disrupting cellular pathways and signaling mechanisms.
相似化合物的比较
2,4-Dichloroquinoline: Lacks the ethoxy group, making it less versatile in certain reactions.
6-Ethoxyquinoline: Lacks the chlorine atoms, affecting its reactivity and biological activity.
2,4-Dichloro-6-methoxyquinoline: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness: 2,4-Dichloro-6-ethoxyquinoline’s unique combination of chlorine and ethoxy groups enhances its reactivity and potential applications in various fields. Its structural features allow for selective interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C11H9Cl2NO |
|---|---|
分子量 |
242.10 g/mol |
IUPAC 名称 |
2,4-dichloro-6-ethoxyquinoline |
InChI |
InChI=1S/C11H9Cl2NO/c1-2-15-7-3-4-10-8(5-7)9(12)6-11(13)14-10/h3-6H,2H2,1H3 |
InChI 键 |
OLNDNAJZRNAGQJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)







![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)



